molecular formula C19H16ClN3O2 B2380119 (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 891120-97-1

(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2380119
CAS No.: 891120-97-1
M. Wt: 353.81
InChI Key: GEZNCIRNPQEYPF-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry and oncology. It features a 1,3,4-oxadiazole ring, a privileged structure in drug discovery known for its ability to improve binding affinity with biological targets and modulate the physicochemical properties of lead compounds . The molecular scaffold integrates this heterocycle with an acrylamide linker and chlorophenyl substituents, a design strategy often employed in the development of small-molecule inhibitors. Compounds with 1,3,4-oxadiazole cores have demonstrated significant potential in scientific research for their antitumor properties. For instance, structurally related molecules have been shown to exhibit potent antiproliferative activity against a range of human cancer cell lines, including colon cancer (HCT116, HT-29) and hematologic malignancies (K562, KU812) . The mechanism of action for such compounds is an active area of investigation; preliminary studies on similar analogs suggest potential activity through the inhibition of kinase enzymes like c-KIT, a receptor tyrosine kinase, leading to the suppression of downstream signaling pathways and the inhibition of cancer cell proliferation and migration . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-7-8-13(2)15(11-12)18-22-23-19(25-18)21-17(24)10-9-14-5-3-4-6-16(14)20/h3-11H,1-2H3,(H,21,23,24)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZNCIRNPQEYPF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Acrylamide formation: The oxadiazole intermediate is then reacted with (E)-3-(2-chlorophenyl)acrylic acid or its derivatives under amide-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially target the oxadiazole ring or the acrylamide moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution could result in various substituted derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Anticancer Evaluation

A notable investigation involved testing the compound against a panel of human tumor cell lines. The results indicated that it exhibited significant growth inhibition rates. For instance, compounds structurally similar to this compound showed mean growth inhibition percentages ranging from 50% to 86% across different cancer types such as breast and lung cancers .

Table 1: Antitumor Activity of Oxadiazole Derivatives

CompoundCell Line TestedGrowth Inhibition (%)
AMDA-MB-23175
BA54968
CHCT11682

Antimicrobial Properties

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Studies suggest that oxadiazole derivatives possess broad-spectrum activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Screening

Research involving the antimicrobial screening of similar oxadiazole compounds revealed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Penicillin32
Escherichia coli16Ampicillin64

Pharmaceutical Development

The structural characteristics of this compound make it a candidate for further pharmaceutical development. Its ability to interact with biological targets can be exploited in drug design.

Insights into Drug Design

The compound's unique functional groups allow for modifications that could enhance its bioavailability and specificity towards cancer cells or pathogens. Computational studies using molecular docking have shown favorable interactions with target proteins involved in cancer proliferation and bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The oxadiazole ring and acrylamide moiety could play crucial roles in its binding and activity.

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., sulfonyl-piperidine in 7e–7g) increase molecular weight and reduce melting points compared to simpler methyl/thiazole derivatives (7c) .
  • The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to 3,4-dimethylphenyl (7g), influencing membrane permeability .

Thiazole and Furan Derivatives

Thiazole and furan analogs demonstrate how heterocycle choice impacts electronic and steric properties:

Compound (CID) Molecular Formula Heterocycle Substituents Key Spectral Data (NMR)
CID 1556612 () C19H13Cl3N2OS Thiazole 4-Chlorobenzyl, 3,4-dichlorophenyl δ 7.51 (d, J = 7.6 Hz, 1H; aromatic)
CID 45051447 () C21H18ClNO2 Furan 2-Chlorophenyl, 2,4-dimethylphenyl δ 12.3 (s, 1H; NH), δ 7.8 (d, J = 15.6 Hz, 1H; acrylamide)
Target Compound Oxadiazole 2-Chlorophenyl, 2,5-dimethylphenyl Not reported

Key Observations :

Cinnamamide Analogs with Varied Substituents

Cinnamamide derivatives highlight the role of substituent positioning and electronic effects:

Compound (Reference) Substituents Biological Activity (Reported) LC/MS Data (m/z)
3312 () 4-Chlorophenyl, 4-hydroxy-3-methoxyphenyl Not specified Not reported
5112 () 4-Nitrophenyl, thien-2-yl Cellular activity m/z 374 (M+1)
Target Compound 2-Chlorophenyl, 2,5-dimethylphenyl Not reported Estimated ~375

Key Observations :

  • Methoxy/hydroxy groups (3312) may enhance solubility but reduce metabolic stability compared to methyl groups in the target compound .

Structural and Conformational Analysis

Crystal structures of related amides () reveal:

  • Dihedral angles between aromatic rings range from 44.5° to 77.5°, influencing molecular planarity and packing efficiency .
  • Hydrogen-bonded dimers (R22(10) type) stabilize the crystal lattice, a feature likely shared by the target compound due to its acrylamide NH group .

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a member of the acrylamide class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C21H18ClN3O
  • SMILES : CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl
  • InChIKey : YRSBLBYLOYPFGI-ZRDIBKRKSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+352.10988184.9
[M+Na]+374.09182200.6
[M+NH4]+369.13642193.1
[M+K]+390.06576193.2

Anticancer Properties

Research has indicated that compounds with oxadiazole moieties exhibit significant anticancer activity. A study focusing on similar oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the 2-chlorophenyl group is hypothesized to enhance the compound's binding affinity to target proteins involved in cancer progression.

  • Inhibition of Kinase Activity : Compounds structurally related to this compound have been shown to inhibit various kinases, which are crucial in signaling pathways that govern cell growth and survival .
  • Modulation of Gene Expression : The compound may alter gene expression profiles associated with tumorigenesis, promoting the expression of pro-apoptotic factors while downregulating anti-apoptotic genes .

Case Study 1: In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, treatment with the compound led to a significant reduction in viability in PC3 prostate cancer cells at concentrations above 50 µM .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the oxadiazole ring and substitution patterns on the phenyl groups can significantly impact biological activity. For example, compounds with electron-withdrawing groups on the phenyl rings showed enhanced potency against cancer cells compared to their electron-donating counterparts .

Q & A

Q. What are the key steps in synthesizing (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide, and how are reaction conditions optimized?

Synthesis typically involves:

  • Coupling of acrylamide precursors : Reacting substituted acryloyl chlorides with oxadiazole-containing amines under controlled pH and temperature (e.g., triethylamine as a base, reflux in polar solvents like DMF or ethanol) .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents like POCl₃, monitored via TLC .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .
    Optimization focuses on temperature (60–100°C), solvent polarity, and stoichiometric ratios to minimize side products. Yield improvements are tracked via HPLC .

Q. How is the stereochemical configuration (E/Z) of the acrylamide moiety confirmed?

  • NMR spectroscopy : trans (E) configuration is confirmed by coupling constants (J = 12–16 Hz) between α- and β-protons of the acrylamide double bond .
  • X-ray crystallography : Definitive confirmation of the (E) configuration via crystal structure analysis, as demonstrated for structurally analogous acrylamides .

Q. What spectroscopic techniques are used for structural characterization?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm), oxadiazole protons (δ 8.3–8.5 ppm), and acrylamide carbonyls (δ 165–170 ppm) .
  • IR spectroscopy : Confirms acrylamide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₇ClN₃O₂⁺) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Molecular docking : Screens against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to estimate binding affinities .
  • QSAR modeling : Correlates substituent effects (e.g., 2-chlorophenyl vs. 2,5-dimethylphenyl) with biological activity using descriptors like logP and polar surface area .
  • MD simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Re-evaluate IC₅₀ values under uniform assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability assessment : Test for CYP450-mediated degradation using liver microsomes to explain variability in in vivo efficacy .
  • Crystallographic validation : Compare bound vs. unbound conformations to identify false-positive interactions .

Q. How are reaction pathways optimized for scalability while maintaining enantiomeric purity?

  • Flow chemistry : Continuous synthesis reduces batch variability and improves heat/mass transfer for oxadiazole cyclization .
  • Chiral HPLC : Monitors enantiomeric excess (>99%) during scale-up, with solvent systems optimized for preparative separations .
  • DoE (Design of Experiments) : Statistically models variables (e.g., catalyst loading, temperature) to maximize yield and minimize racemization .

Q. What are the challenges in analyzing intermolecular interactions in solid-state structures?

  • Polymorphism screening : Identifies crystal forms via slurry experiments in solvents like MeCN/EtOAc to assess stability .
  • Hirshfeld surface analysis : Quantifies hydrogen bonding (N–H⋯O, C–H⋯π) and halogen interactions (Cl⋯Cl) using CrystalExplorer .
  • PXRD vs. SCXRD : Resolves discrepancies between powder patterns and single-crystal data to confirm phase purity .

Methodological Considerations

Q. How to design assays for evaluating kinase inhibition potential?

  • TR-FRET assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with fluorescent ATP analogs to measure inhibition at 10 nM–100 μM concentrations .
  • Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .
  • Cellular validation : Confirm activity in cancer cell lines (e.g., MCF-7, A549) with Western blotting for phosphorylated targets .

Q. What are best practices for stability studies under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers, UV light, and oxidative agents (H₂O₂) to identify degradation products via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .

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